6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Description

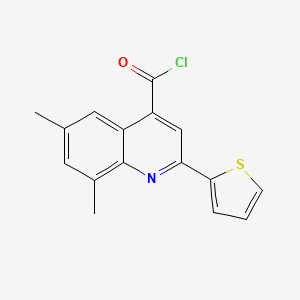

6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (CAS: 1160254-79-4; MFCD03421229) is a quinoline-based acyl chloride derivative characterized by methyl groups at positions 6 and 8 of the quinoline ring and a 2-thienyl substituent at position 2 (Figure 1). Its molecular formula is C₁₆H₁₃ClNOS, with a molecular weight of 302.52 g/mol (calculated). The compound is typically synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a standard method for preparing acyl chlorides . As a reactive intermediate, it is used in the synthesis of amides, esters, and other derivatives, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name |

6,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-9-6-10(2)15-11(7-9)12(16(17)19)8-13(18-15)14-4-3-5-20-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXDGMQQTPIIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203205 | |

| Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-79-4 | |

| Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Doebner-Based Approach

The Doebner reaction, a three-component condensation involving aniline, aldehyde, and pyruvic acid, has been adapted for quinoline synthesis with modifications to incorporate thienyl groups and methyl substitutions. The general procedure involves:

- Condensation of appropriate aniline derivatives with aldehydes (e.g., thiophene-2-carbaldehyde).

- Cyclization facilitated by acids or catalysts such as BF₃·THF or ytterbium triflate.

- Oxidation of dihydroquinoline intermediates to quinoline derivatives.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | Aniline + aldehyde + pyruvic acid | BF₃·THF or Yb(PFO)₃ | Acetonitrile (MeCN) | Reflux | Up to 86% |

This method allows for the incorporation of diverse substituents, including the thienyl group, by selecting appropriate aldehyde precursors.

Pfitzinger Reaction

This classical method involves the reaction of isatin with ketones or enaminones, followed by oxidation to form quinoline carboxylic acids, which can be converted into acyl chlorides:

- Isatin reacts with methylketones (e.g., acetyl derivatives) under basic or acidic conditions.

- The resulting quinoline-4-carboxylic acids are then converted to acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Quinoline formation | Isatin + methylketone | Acidic or basic | Ethanol or acetonitrile | Reflux | Variable, up to 74% |

This pathway is suitable for synthesizing the quinoline core with methyl substitutions at 6 and 8 positions.

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs such as the Povarov or Doebner-Hydrogen transfer reactions to synthesize quinoline derivatives efficiently:

- Aniline derivatives, aldehydes (including heteroaromatic aldehydes like thiophene-2-carbaldehyde), and pyruvic acid or its derivatives are combined.

- Catalysts like BF₃·THF or ytterbium trifluoromethanesulfonate are employed.

- The reaction proceeds via imine formation, cyclization, and oxidation steps.

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aniline + aldehyde + pyruvic acid | BF₃·THF | Acetonitrile | 65–90°C | Up to 86% |

This method is advantageous for large-scale synthesis due to operational simplicity and broad substrate scope.

Conversion to Acyl Chloride

The final step involves converting the quinoline-4-carboxylic acid intermediate into the acyl chloride:

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃).

- Conditions: Reflux under inert atmosphere, often with catalytic DMF to accelerate the reaction.

- Purification: Distillation or filtration to isolate the acyl chloride.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Solvent | Key Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Doebner Reaction | Aniline + aldehyde + pyruvic acid | BF₃·THF, Yb(PFO)₃ | Acetonitrile | Reflux, 65–90°C | 70–86% | Broad substrate scope, scalable |

| Pfitzinger Reaction | Isatin + methylketone | Acidic/basic | Ethanol, acetonitrile | Reflux | Up to 74% | Suitable for methyl substitutions |

| Multicomponent (MCR) | Aniline + aldehyde + pyruvic acid | BF₃·THF | Acetonitrile | 65–90°C | 70–86% | Efficient, large-scale feasible |

| Conversion to Acyl Chloride | Quinoline-4-carboxylic acid | SOCl₂, oxalyl chloride | - | Reflux | 80–90% | Standard acyl chloride synthesis |

Research Findings and Notes

- Reaction Optimization: The use of BF₃·THF as a catalyst in acetonitrile significantly improves yields and substrate scope, especially for heteroaryl aldehydes like thiophene-2-carbaldehyde.

- Large-Scale Synthesis: Optimized conditions have enabled gram-scale production with yields exceeding 80%, demonstrating industrial viability.

- Functional Group Tolerance: The methodology tolerates various substituents, including methyl, halogens, and heterocycles, facilitating diverse derivative synthesis.

- Mechanistic Insights: The hydrogen transfer and oxidation steps involve imine intermediates and dihydroquinoline oxidation, as confirmed by isotope labeling studies.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.

Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like primary amines, alcohols, or thiols are used in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Amides, esters, or thioesters.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of complex organic molecules. The carbonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives .

- Reactivity in Organic Synthesis : The compound can undergo nucleophilic substitution with amines, alcohols, and thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Biology

- Biological Activity : Studies indicate that this compound exhibits antimicrobial and anticancer properties. Its mechanism involves interacting with specific molecular targets within cells .

- Proteomics Research : The compound is utilized for studying protein interactions and functions due to its ability to modify proteins through covalent bonding .

Medicine

- Potential Therapeutic Applications : Research suggests that this compound may contribute to the development of new pharmaceuticals. Its anticancer properties have been highlighted in various studies where it demonstrated significant cytotoxicity against cancer cell lines .

Case Studies

Several studies have explored the biological activities and potential therapeutic applications of this compound:

-

Anticancer Activity :

- A study reported an IC50 value of approximately 3.39 µM against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .

- Mechanistic studies revealed that it increases p53 expression by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The reactivity and physical properties of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the quinoline core and the aryl/thienyl group at position 2. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Electron Effects :

- Electron-withdrawing groups (e.g., Cl in D8, pyridinyl in ) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles.

- Electron-donating groups (e.g., methoxy in ) reduce reactivity. The thienyl group in the target compound, while aromatic, may provide moderate electron donation via sulfur’s lone pairs, resulting in intermediate reactivity .

Steric Effects :

- Bulky substituents, such as methyl groups on the thienyl ring (QY-0267), can hinder nucleophilic attack, slowing reaction kinetics compared to the unsubstituted thienyl derivative .

Physical Properties :

- Melting points and solubility data are scarce in the literature. However, polar substituents (e.g., Cl, pyridinyl) likely increase melting points due to stronger intermolecular forces.

Biological Activity

6,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a synthetic organic compound notable for its diverse biological activities. This compound features a quinoline core, substituted with methyl groups and a thienyl group, alongside a reactive carbonyl chloride functional group. These structural characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds that may alter the function or activity of target molecules. This reactivity is crucial for its interactions with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity has been observed against strains such as Candida albicans and Fusarium oxysporum with varying MIC values .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it exhibits antiproliferative effects on various cancer cell lines at submicromolar concentrations. For instance, analogs of quinoline derivatives have shown IC50 values ranging from 0.3 to 1.8 µM across multiple cancer cell types, indicating potent activity as DNA intercalators .

Case Studies

- Antitumor Activity : A study focused on the synthesis of quinoline derivatives revealed that modifications at the quinoline core significantly influenced their anti-tumoral activity, with specific analogs demonstrating substantial inhibitory effects against colon carcinoma cells.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds, highlighting the structure-activity relationship (SAR) that correlates specific substituents on the quinoline ring with enhanced biological activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 6,8-dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride?

- Methodological Answer : The most common method involves converting the corresponding quinoline-4-carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). The carboxylic acid derivative is refluxed with excess SOCl₂ (typically 2–3 hours at 80°C). After reflux, excess thionyl chloride is removed under reduced pressure, yielding the crude acyl chloride, which is often used directly in subsequent reactions without further purification due to its reactivity .

- Key Reaction Conditions :

| Parameter | Typical Value |

|---|---|

| Reflux Time | 2–3 hours |

| Temperature | 80°C |

| Solvent | None (neat SOCl₂) |

| Workup | Evaporation under reduced pressure |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Handling : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Reactivity with moisture necessitates anhydrous conditions.

- Storage : Store in airtight containers under inert gas (e.g., argon) in a cool, dry, ventilated area. Compatibility tests for container materials (e.g., glass vs. plastic) are recommended .

- Emergency Measures : For spills, use dry sand or chemical absorbents. Eye exposure requires 15-minute rinsing with water .

Q. What spectroscopic techniques are used for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm) and thienyl protons (δ 6.5–7.2 ppm). The carbonyl chloride group (C=O) appears at ~170 ppm in ¹³C NMR. Compare with analogs like 2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride (δC=O: 168.5 ppm) .

- Melting Point : Crude samples may have broad ranges; recrystallization in ethyl acetate improves purity .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- Methodological Answer :

- Stoichiometry : Use a 3:1 molar ratio of SOCl₂ to carboxylic acid to ensure complete conversion.

- Catalysis : Add a catalytic amount of DMF (0.1 eq) to accelerate acyl chloride formation via Vilsmeier-Haack intermediates .

- Purification : Distillation under high vacuum or column chromatography (hexane/ethyl acetate) removes residual SOCl₂. Purity >95% is achievable .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or HRMS to identify impurities. For example, hydrolyzed products (carboxylic acids) may form if moisture is present.

- Deuterated Solvents : Ensure solvents like CDCl₃ are anhydrous. Compare with literature data for structural analogs (e.g., 6-chloro-4-methoxyquinoline-2-carboxylic acid derivatives) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as demonstrated for 8-(4-chlorobenzylidene)tetrahydroquinoline derivatives .

Q. What computational tools aid in predicting reactivity or stability?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the quinoline C-2/C-4 positions. Thienyl groups may enhance electron density at C-4, directing further functionalization.

- Molecular Dynamics : Simulate degradation pathways under thermal stress or hydrolysis .

Q. What strategies enable selective functionalization of the carbonyl chloride group?

- Methodological Answer :

- Nucleophilic Acyl Substitution : React with amines (e.g., piperazine) to form amides. For example, 2-phenylquinoline-4-carbonyl chloride derivatives couple with piperazine at room temperature in dichloromethane .

- Grignard Reagents : Add organomagnesium compounds to form ketones, though steric hindrance from methyl/thienyl groups may require elevated temperatures.

- Table: Functionalization Examples

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Piperazine | Quinoline-piperazine amide | RT, DCM, 2h | 85% |

| Benzylamine | N-Benzylamide | Reflux, THF, 4h | 72% |

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Recrystallization Solvents : Varying solvents (e.g., ethanol vs. ethyl acetate) can alter melting points. For example, 4-chloro-2-methylquinoline-6-carboxylic acid melts at 259–263°C after recrystallization .

- Impurity Profiling : Use HPLC to quantify side products. A 2022 study found that residual thionyl chloride can depress melting points by 10–15°C .

Research Applications

Q. What biological or material science applications are explored for this compound?

- Methodological Answer :

- Antiviral Agents : Structural analogs like 4-aryl-6-chloroquinolines show non-nucleoside anti-HBV activity. Assess via in vitro viral replication assays .

- Coordination Chemistry : The thienyl group may act as a ligand for transition metals (e.g., Pd or Ru) in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.